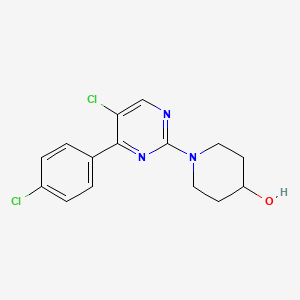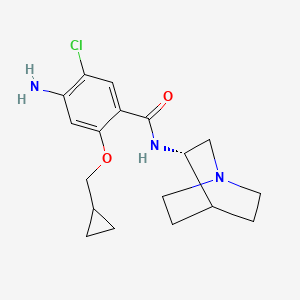
Pancopride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pancopride, (S)-, involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with cyclopropylmethanol under acidic conditions to form 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then reacted with quinuclidin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Pancopride, (S)-.
Industrial Production Methods
Industrial production of Pancopride, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Pancopride, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzamide core or the quinuclidin-3-yl group.
Substitution: Pancopride, (S)-, can undergo substitution reactions, particularly at the amino and chloro positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of Pancopride, (S)-, with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Pancopride, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: Pancopride, (S)-, is used to study the role of 5-hydroxytryptamine 3 receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: The compound is primarily used in the development of antiemetic drugs for chemotherapy patients. .
Industry: Pancopride, (S)-, is used in the pharmaceutical industry for the development of new therapeutic agents targeting 5-hydroxytryptamine 3 receptors
Mechanism of Action
Pancopride, (S)-, exerts its effects by selectively binding to and antagonizing 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By blocking these receptors, Pancopride, (S)-, prevents the binding of serotonin, thereby inhibiting the emetic response triggered by cytotoxic drugs .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Similar to Ondansetron, it is used for the same purpose and has a similar mechanism of action.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity.
Uniqueness of Pancopride, (S)-
Pancopride, (S)-, is unique due to its high selectivity and potency as a 5-hydroxytryptamine 3 receptor antagonist. Unlike other similar compounds, it does not exhibit antidopaminergic activity, making it a safer option with fewer side effects .
Properties
CAS No. |
137765-22-1 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
InChI Key |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


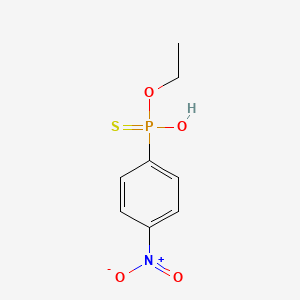
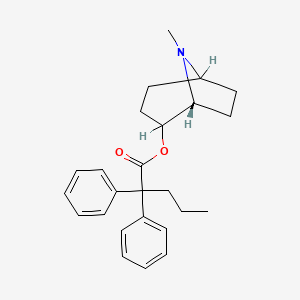
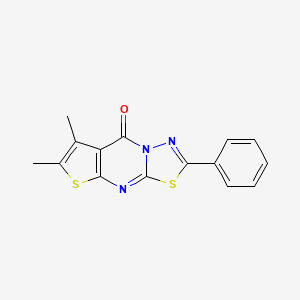

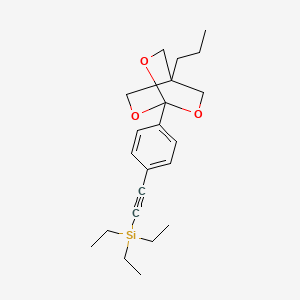
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)

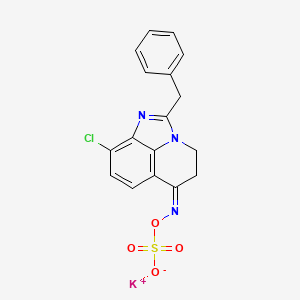
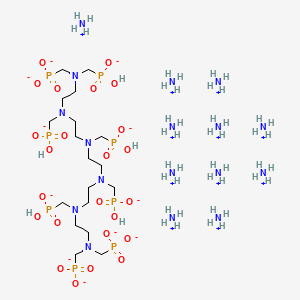
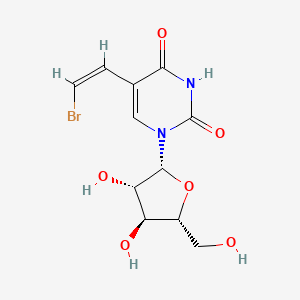
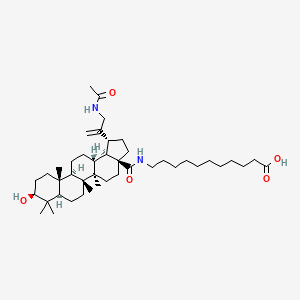
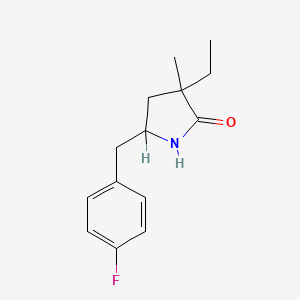
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
